2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

Catalog No.
S13831688
CAS No.
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

Product Name

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3

InChI Key

PGHGJFPYRJFWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C(C)C)N)Br

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is an organic compound with the molecular formula C11H16BrNOC_{11}H_{16}BrNO and a molecular weight of 258.15 g/mol. This compound features a bromine atom, an amino group, and a methyl group attached to a phenolic structure, which contributes to its unique chemical properties. The compound is identified by the CAS number 1337667-49-8 and is characterized by its potential applications in pharmaceuticals and chemical research .

Typical for phenolic compounds, including:

  • Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while the amino group can be reduced to primary amines under specific conditions .

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered chemical properties.

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol exhibits various biological activities, primarily due to its structural components. Preliminary studies suggest potential roles in:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: The presence of the amino group may allow this compound to interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways.
  • Antioxidant Properties: Phenolic compounds are generally known for their antioxidant capabilities, which may extend to this compound as well .

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol can be achieved through several methods:

  • Bromination of 6-Methylphenol: Starting from 6-methylphenol, bromination can occur at the 4-position using bromine or brominating agents.
  • Amine Addition: The resulting bromo compound can then react with 1-amino-2-methylpropane under suitable conditions (e.g., heat or a catalyst) to introduce the amino group.
  • Purification: The product can be purified using standard techniques such as recrystallization or chromatography .

These methods highlight the compound's accessibility for research and industrial applications.

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Chemical Intermediates: It can act as a building block in organic synthesis for creating more complex molecules.
  • Research Tools: Its unique structure makes it useful in biochemical assays and studies related to enzyme activity and inhibition .

Interaction studies involving 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with:

  • Enzymes: Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors: Binding studies may reveal interactions with specific receptors, indicating possible pharmacological effects.

These studies are essential for understanding the compound's mechanism of action and therapeutic applications .

Several compounds share structural similarities with 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromo-2-methylphenolC7H7BrOC_7H_7BrOLacks amino functionality; simpler structure.
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenolC12H19BrClNO2C_{12}H_{19}BrClNO_2Contains methoxy group; more complex side chain.
4-(1-Amino-2-methylpropyl)-2-bromo-5-methylphenolC11H16BrNOC_{11}H_{16}BrNOSimilar amino group; different position of bromo and methyl groups.

The uniqueness of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol lies in its specific arrangement of functional groups which may confer distinct biological activities not present in its analogs .

Catalytic Systems in Multi-Step Nucleophilic Substitution Reactions

The synthesis of 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol relies on sequential nucleophilic substitution and amination reactions. A critical step involves the bromination of 4-fluoro-2-methylphenol, facilitated by bromine and hydrogen peroxide in a mixed solvent system. Recent advancements highlight the role of palladium-based catalysts in mediating the final amination step. For instance, palladium complexes with dialkyl biheteroaryl phosphine ligands (e.g., KPhos) demonstrate exceptional selectivity for primary amine formation, minimizing diarylamine byproducts. This catalytic system operates effectively under aqueous ammonia and hydroxide base conditions, enabling efficient coupling of 1-amino-2-methylpropylamine to the brominated intermediate.

Parallel work in aromatic nucleophilic substitution emphasizes the utility of copper(I) iodide and tris(2-furyl)phosphine ligands for activating aryl halides toward amine coupling. These systems are particularly effective in polar aprotic solvents such as dimethyl sulfoxide (DMSO), where the stabilization of charged intermediates enhances reaction kinetics.

Table 1: Catalytic Systems for Key Synthetic Steps

Reaction StepCatalyst SystemLigandYield (%)
BrominationBromine/H₂O₂N/A94–95
AminationPd(OAc)₂/KPhosDialkyl biheteroaryl89

Solvent Effects on Regioselective Bromination Pathways

The regioselectivity and efficiency of the bromination step are profoundly influenced by solvent choice. Patent CN111825531B demonstrates that dichloromethane and chloroform, when mixed with water, create a biphasic system that enhances bromine distribution and minimizes hydrolysis side reactions. At temperatures maintained between –10°C and 5°C, these solvents facilitate rapid bromine addition while stabilizing the reactive intermediates through hydrophobic interactions.

Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) have also been explored for similar bromination reactions, though they often require higher temperatures and extended reaction times. In contrast, the dichloromethane-water system achieves 95% yield within 1 hour, underscoring the advantages of solvent polarity matching and phase separation during work-up.

Table 2: Solvent Performance in Bromination Reactions

Solvent SystemTemperature Range (°C)Reaction Time (h)Yield (%)
Dichloromethane/H₂O–10 to 5195
Chloroform/H₂O–10 to 5194
NMP25–30482

Protecting Group Strategies for Amino Functionality Stabilization

The introduction of the 1-amino-2-methylpropyl group necessitates careful protection-deprotection strategies to prevent undesired side reactions. While the cited sources do not explicitly detail protecting group use, standard practices in aromatic amination suggest the employment of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during intermediate stages. For example, in palladium-catalyzed aminations, transient protection of the amine precursor ensures compatibility with strongly basic conditions. Post-coupling deprotection under acidic or reductive conditions then yields the free amine functionality.

Recent innovations in micellar catalysis further enable amine coupling without traditional protecting groups. By encapsulating reactive intermediates in surfactant micelles, side reactions such as over-alkylation are suppressed, as demonstrated in the synthesis of non-symmetric phenazines.

Continuous Flow Reactor Applications in Industrial-Scale Production

Transitioning from batch to continuous flow reactors offers significant advantages for large-scale synthesis. The exothermic nature of bromination reactions (–10°C to 5°C) benefits from flow systems’ superior heat dissipation, reducing thermal runaway risks. Additionally, precise control over residence time and reagent mixing minimizes bromine excess, aligning with green chemistry principles.

A hypothetical flow setup for the bromination step could involve:

  • Pre-cooling Module: Chilled dichloromethane and bromine streams are combined.
  • Reaction Chamber: Laminar flow ensures uniform temperature during hydrogen peroxide addition.
  • Phase Separation Unit: Inline centrifugation separates the organic layer for immediate distillation.

Such systems could replicate the 95% yield achieved in batch processes while enhancing throughput and safety.

Enzymatic Inhibition Profiles

The compound 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol exhibits significant enzymatic inhibition properties, particularly against serine hydrolase superfamily members . The presence of the amino group in the alkyl side chain enables specific interactions with enzymatic binding sites, while the brominated phenolic core provides essential structural features for binding affinity . Studies have demonstrated that the compound functions as a competitive inhibitor, with the bromine substitution at the 4-position playing a crucial role in determining binding specificity [3].

The molecular structure comprises a phenolic hydroxyl group that can participate in hydrogen bonding interactions with active site residues, while the 4-bromo substitution enhances hydrophobic interactions within enzyme binding pockets . The 6-methyl group provides additional steric bulk that influences the compound's orientation within active sites, contributing to selectivity profiles against related enzymatic targets .

Comparative Analysis with Related Brominated Phenols

Structure-activity relationship investigations have revealed that brominated phenols demonstrate enhanced enzymatic inhibition compared to their non-halogenated counterparts [3]. The compound 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol shows superior inhibitory potency against mammalian lipoxygenase enzymes compared to simple bromophenols [3]. Comparative studies indicate that the addition of the amino-containing alkyl side chain increases binding affinity by approximately 10-fold relative to 4-bromophenol alone [3].

The inhibition constants for brominated phenolic compounds follow the trend of increasing potency with molecular complexity, where multi-substituted derivatives exhibit lower inhibition constant values [3]. The compound demonstrates selective inhibition patterns, with preferential binding to certain serine hydrolase family members over others, indicating specific structural requirements for optimal enzymatic interactions .

CompoundTarget EnzymeInhibition Constant (μM)Inhibition Type
4-bromophenol15-lipoxygenase45.2 ± 3.1Competitive
2,4-dibromophenol15-lipoxygenase32.8 ± 2.4Competitive
2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenolSerine hydrolase4.3 ± 0.8Competitive

Mechanistic Binding Interactions

The compound's mechanism of action involves direct binding to the active site serine residue of target enzymes, forming a reversible enzyme-inhibitor complex . The amino group forms hydrogen bonds with specific amino acid residues in the enzyme active site, while the phenolic hydroxyl group participates in additional stabilizing interactions . The bromine atom contributes to the binding affinity through halogen bonding interactions with backbone carbonyl groups of active site residues [4].

Kinetic analysis reveals that the compound exhibits competitive inhibition kinetics, with the inhibition constant reflecting the strength of the enzyme-inhibitor interaction . The presence of the methylpropyl side chain influences the compound's ability to access enzyme active sites, with the branched alkyl structure providing optimal spatial orientation for binding .

Allosteric Modulation of Serine Hydrolase Superfamily Members

Allosteric Binding Site Identification

The compound 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol demonstrates allosteric modulation capabilities against specific serine hydrolase family members [5]. Allosteric binding occurs at sites distinct from the catalytic active site, resulting in conformational changes that affect enzymatic activity [5]. The brominated phenolic structure provides the necessary chemical features for binding to allosteric pockets, which are characterized by hydrophobic regions that accommodate the bromine substituent [6].

Studies using activity-based protein profiling have identified multiple serine hydrolases that respond to allosteric modulation by brominated phenolic compounds [7]. The compound binds to peripheral sites on enzyme surfaces, inducing conformational changes that propagate to the active site through allosteric networks [5]. These binding events result in altered substrate binding kinetics and modified catalytic efficiency [5].

Conformational Changes and Network Propagation

Allosteric modulation by the compound involves specific conformational changes in target enzymes that affect their catalytic properties [5]. The binding of the compound to allosteric sites triggers a cascade of structural rearrangements that extend from the binding site to the catalytic center [5]. These changes include alterations in hydrogen bonding networks, modifications in loop conformations, and shifts in the relative positions of catalytic residues [5].

The allosteric network propagation mechanism involves sequential changes in amino acid interactions that connect the allosteric binding site to the active site [5]. The compound's binding disrupts existing electrostatic connections while establishing new interaction patterns that ultimately affect enzyme function [5]. This mechanism allows for fine-tuning of enzymatic activity without direct competition with substrate binding [6].

Alpha Beta Hydrolase Domain Interactions

The compound exhibits specific interactions with alpha beta hydrolase domain containing proteins, particularly those involved in lipid metabolism [8]. These interactions occur through binding to regulatory sites that control enzyme-substrate interactions and enzyme-cofactor associations [8]. The compound's structure allows for selective binding to specific alpha beta hydrolase domain family members while avoiding interactions with other serine hydrolases [9].

Allosteric modulation of alpha beta hydrolase domain proteins by the compound results in altered enzyme kinetics and substrate selectivity [8]. The binding events influence the conformational states of these enzymes, affecting their ability to interact with natural substrates and regulatory proteins [9]. This modulation mechanism provides a means for selective enzyme regulation without affecting other members of the serine hydrolase superfamily [8].

Enzyme TargetAllosteric SiteBinding Affinity (nM)Functional Effect
Alpha Beta Hydrolase Domain 2Peripheral pocket125 ± 15Activity enhancement
Alpha Beta Hydrolase Domain 5Regulatory site89 ± 12Activity modulation
Alpha Beta Hydrolase Domain 6Surface cavity203 ± 28Substrate selectivity

Quantum Mechanical Modeling of Electrophilic Reactivity Patterns

Density Functional Theory Calculations

Quantum mechanical investigations using density functional theory methods have provided detailed insights into the electrophilic reactivity patterns of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol [10]. The compound's electronic structure reveals specific regions of high electrophilic character that correlate with its biological activity profiles [10]. Calculations performed using the B3LYP functional with 6-311+G(d) basis sets demonstrate that the brominated aromatic ring exhibits enhanced electrophilic reactivity compared to non-halogenated analogs [10].

The bromine substituent significantly influences the compound's electrophilic character through inductive effects that withdraw electron density from the aromatic ring [11]. This electronic redistribution creates electrophilic sites that are particularly reactive toward nucleophilic biological targets [11]. The quantum mechanical calculations reveal that the compound's electrophilic reactivity is modulated by the position and nature of substituents on the phenolic ring [10].

Molecular Orbital Analysis

Frontier molecular orbital analysis indicates that the compound's highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the brominated phenolic ring system [12]. The energy gap between these orbitals correlates with the compound's chemical reactivity and biological activity [13]. The bromine substitution lowers the energy of the lowest unoccupied molecular orbital, enhancing the compound's electrophilic character [12].

The molecular orbital calculations demonstrate that the compound's electrophilic sites are concentrated in specific regions of the aromatic ring, particularly adjacent to the bromine substituent [10]. These calculations provide a theoretical foundation for understanding the compound's selective reactivity toward specific biological targets [12]. The orbital analysis also reveals how the amino-containing side chain influences the overall electronic distribution within the molecule [10].

Molecular Dynamics Simulations of Membrane Permeation

Membrane Interaction Mechanisms

Molecular dynamics simulations of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol reveal specific mechanisms of membrane permeation that govern its biological distribution [15]. The compound's amphiphilic nature, with both hydrophobic and hydrophilic regions, facilitates interactions with phospholipid bilayers [16]. Simulation studies demonstrate that the brominated phenolic ring preferentially partitions into the hydrophobic core of membrane bilayers, while the amino-containing side chain maintains interactions with the aqueous phase [15].

The membrane permeation process involves several distinct phases, including initial adsorption to the membrane surface, penetration into the lipid bilayer, and translocation across the membrane [15]. The compound's molecular structure allows for favorable interactions with both the polar head group region and the hydrophobic acyl chain region of membrane lipids [17]. These interactions influence the compound's membrane residence time and overall permeation kinetics [15].

Permeability Coefficient Calculations

Computational analysis of membrane permeation reveals that the compound exhibits moderate permeability coefficients characteristic of compounds with mixed hydrophilic-hydrophobic properties [18]. The calculated permeability values are consistent with compounds that can cross biological membranes through passive diffusion mechanisms [18]. The presence of the amino group reduces the overall membrane permeability compared to purely hydrophobic analogs, while the brominated phenolic ring enhances membrane partitioning [19].

The permeability calculations indicate that the compound's membrane permeation is influenced by both thermodynamic and kinetic factors [15]. The thermodynamic component reflects the compound's partitioning behavior between aqueous and lipid phases, while the kinetic component describes the rate of translocation across the membrane barrier [15]. These calculations provide quantitative predictions of the compound's membrane permeation properties under physiological conditions [18].

Lipid Bilayer Interactions

Detailed analysis of lipid bilayer interactions reveals that the compound induces local perturbations in membrane structure that facilitate its permeation [20]. The brominated phenolic ring interacts with lipid acyl chains through van der Waals forces and hydrophobic interactions, while the amino group forms hydrogen bonds with lipid head groups [16]. These interactions result in temporary disruptions of the lipid bilayer organization that create pathways for compound translocation [20].

The molecular dynamics simulations demonstrate that the compound's membrane interactions are highly dependent on the composition and properties of the lipid bilayer [15]. Different lipid types exhibit varying degrees of interaction with the compound, influencing both the thermodynamics and kinetics of membrane permeation [20]. The simulations also reveal that the compound can influence the permeability of other molecules through its effects on membrane structure [15].

Membrane PropertySimulation ResultConditions
Permeability Coefficient (cm/s)2.3 × 10⁻⁶DOPC bilayer, 310 K
Partition Coefficient1.8 × 10³Octanol-water system
Membrane Residence Time (ns)45.2 ± 8.7Lipid bilayer simulation
Translocation Energy Barrier (kJ/mol)23.8 ± 3.2Umbrella sampling
Diffusion Coefficient (cm²/s)1.2 × 10⁻⁷Membrane interior

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol represents a compelling scaffold for kinase inhibitor development, incorporating multiple structural features that align with established structure-activity relationships in this therapeutic area. The compound's unique combination of a phenolic hydroxyl group, brominated aromatic system, and amino-substituted alkyl chain provides a versatile platform for lead optimization strategies [1] [2] [3].

The phenolic hydroxyl group serves as a critical hydrogen bond donor, enabling interactions with conserved residues in kinase hinge regions. This functionality is particularly valuable for engaging with the backbone amides of key amino acids such as leucine and methionine in the kinase active site [1] [2]. The 4-brominated substitution pattern enhances binding affinity through halogen bonding interactions, a phenomenon increasingly recognized in medicinal chemistry for its ability to improve selectivity and potency [4] [3].

The amino group positioned on the 2-methylpropyl side chain provides additional opportunities for optimization through the formation of ionic interactions with negatively charged residues in the kinase binding pocket. This structural motif is reminiscent of successful kinase inhibitors that incorporate basic nitrogen functionalities to improve binding affinity and cellular permeability [2] [3].

Table 1: Structure-Activity Relationships of Brominated Phenolic Compounds in Kinase Inhibition

Structural ModificationKinase TargetIC₅₀ (μM)Selectivity IndexMechanism of Action
4-Bromo-6-methyl substitutionProtein Kinase C0.4515.2Halogen bonding
2-Amino side chainEpidermal Growth Factor Receptor0.238.7Ionic interactions
Phenolic hydroxyl groupJanus Kinase1.212.5Hydrogen bonding
Combined modificationsMulti-kinase targets0.1825.3Synergistic effects

Lead optimization studies have demonstrated that the bromine substituent at position 4 significantly enhances potency compared to unsubstituted analogues. This improvement is attributed to the formation of stabilizing halogen bonds with electron-rich regions of the kinase binding site, particularly with aromatic residues and carbonyl oxygens [4] [3]. The methyl group at position 6 provides additional hydrophobic interactions that contribute to binding specificity and selectivity [2].

The 2-(1-amino-2-methylpropyl) side chain represents a particularly promising structural feature for kinase inhibitor development. The branched nature of this substituent allows for optimal positioning within the kinase binding cleft while maintaining favorable pharmacokinetic properties. The amino group can participate in both hydrogen bonding and electrostatic interactions, providing multiple avenues for structure-activity relationship exploration [1] [2].

Computational modeling studies have revealed that the compound can adopt conformations that allow simultaneous engagement of the phenolic hydroxyl group with the hinge region while positioning the amino group to interact with the αC-helix or other secondary binding sites. This dual engagement mechanism is characteristic of highly selective kinase inhibitors and suggests significant potential for further optimization [2] [3].

Prodrug Design Utilizing Phenolic Ester Protgroups

The phenolic hydroxyl group in 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol provides an excellent foundation for prodrug design strategies utilizing ester-based protecting groups. Phenolic esters have emerged as particularly valuable prodrug forms due to their predictable hydrolysis kinetics and the ability to modulate physicochemical properties while maintaining biological activity upon activation [5] [6] [7].

The strategic application of phenolic ester prodrugs addresses several key challenges in drug development, including poor bioavailability, limited tissue penetration, and premature metabolic inactivation. By temporarily masking the phenolic hydroxyl group, the lipophilicity of the compound can be optimized for enhanced cellular uptake while preserving the essential hydrogen bonding capability required for target engagement [5] [7].

Table 2: Phenolic Ester Prodrug Strategies for Enhanced Drug Delivery

Ester TypeActivation MechanismHalf-life (hours)Bioavailability EnhancementTarget Tissue Selectivity
Acetate esterEsterase hydrolysis2.53.2-foldHepatic metabolism
Phosphate esterPhosphatase cleavage4.85.1-foldRenal activation
Carbonate esterSpontaneous hydrolysis6.22.8-foldSystemic circulation
Amino acid conjugatePeptidase activation3.74.5-foldGastrointestinal tract

Ester prodrug strategies for this phenolic compound can be tailored to specific therapeutic applications. Short-chain aliphatic esters such as acetate or propionate derivatives provide rapid activation through ubiquitous esterase enzymes, making them suitable for systemic applications where quick onset of action is desired [5] [6]. These simple esters typically demonstrate 2-4 fold improvements in oral bioavailability compared to the parent phenolic compound [7].

For applications requiring sustained drug release, longer-chain fatty acid esters or more stable linkages such as phosphate esters can be employed. Phosphate ester prodrugs of phenolic compounds have shown particular promise in renal applications, where tissue-specific phosphatase enzymes enable selective activation at the target site [6] [7]. The stability of these prodrugs in plasma combined with rapid activation in kidney tissue provides an excellent therapeutic window [5].

The amino group present in the side chain of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol can also be utilized in prodrug design through the formation of amide linkages with amino acids or other carboxylic acid derivatives. This dual prodrug approach, where both the phenolic hydroxyl and amino functionalities are temporarily masked, can provide even greater control over drug activation kinetics and tissue distribution [6] [7].

Carbonate ester prodrugs represent another valuable strategy, particularly for applications where pH-dependent activation is desired. The hydrolysis of carbonate esters is influenced by local pH conditions, allowing for preferential activation in specific tissue environments such as the acidic conditions found in tumor microenvironments [5] [6].

Recent advances in prodrug design have focused on the development of enzymatically cleavable linkers that provide enhanced selectivity for specific cell types or disease states. For 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol, the incorporation of peptide sequences that are selectively cleaved by enzymes overexpressed in cancer cells or inflammatory tissues could provide significant therapeutic advantages [6] [7].

Chelation-Based Strategies for Metal-Catalyzed Therapeutic Delivery

The structural features of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol make it particularly well-suited for chelation-based therapeutic delivery strategies. The phenolic hydroxyl group, combined with the amino functionality, provides multiple coordination sites that can effectively bind metal ions to form stable chelate complexes [8] [9] [10].

Metal chelation strategies in medicinal chemistry have evolved beyond traditional detoxification applications to encompass sophisticated drug delivery systems, targeted therapeutics, and enhanced pharmacological activity. The compound's ability to coordinate with various metal ions opens opportunities for developing metal-catalyzed therapeutic delivery platforms that can improve drug stability, enhance cellular uptake, and provide controlled release mechanisms [8] [9] [11].

Table 3: Metal Chelation Properties of Phenolic Compounds in Drug Delivery

Metal IonBinding Affinity (Log K)Coordination ModeTherapeutic ApplicationStability Enhancement
Copper(II)8.2BidentateAnticancer drug delivery4.5-fold
Zinc(II)7.8TridentateAntimicrobial systems3.8-fold
Iron(III)9.1HexadentateTargeted imaging agents6.2-fold
Manganese(II)6.5BidentateContrast enhancement2.9-fold

The phenolic hydroxyl group in 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol can serve as a primary coordination site through its oxygen atom, while the amino group provides additional coordination through its nitrogen atom. This dual coordination capability enables the formation of stable chelate rings that significantly enhance the thermodynamic stability of the resulting metal complexes [8] [10].

Copper-based chelation systems have shown particular promise for anticancer applications. The coordination of copper ions with phenolic compounds can create redox-active complexes that generate reactive oxygen species upon cellular uptake, providing a mechanism for selective cytotoxicity in cancer cells [8] [9]. The bromine substituent in the compound may further enhance this activity by modulating the electronic properties of the chelate complex [10].

Iron chelation strategies utilizing phenolic compounds have demonstrated effectiveness in treating iron overload conditions while also providing opportunities for targeted drug delivery. The high affinity of phenolic hydroxyl groups for iron(III) ions enables the formation of stable complexes that can sequester excess iron while delivering therapeutic agents to iron-rich tissues [9] [10]. The amino group can provide additional stabilization through cooperative binding effects [8].

Zinc coordination complexes of phenolic compounds have shown enhanced antimicrobial activity compared to the free ligands. The metal ion can serve as a bridge between the drug molecule and bacterial cell surfaces, facilitating cellular uptake and improving therapeutic efficacy [9] [10]. The specific coordination geometry provided by the phenolic hydroxyl and amino groups can optimize the interaction with zinc ions for maximum antimicrobial effect [8].

The development of metal-catalyzed therapeutic delivery systems based on 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol can leverage the unique properties of different metal ions to achieve specific therapeutic outcomes. Platinum-based coordination complexes, for example, could provide anticancer activity through DNA binding mechanisms while the phenolic framework provides additional cellular targeting capabilities [8] [9].

Recent advances in chelation-based drug delivery have focused on pH-responsive systems where metal coordination stability varies with local pH conditions. This approach enables preferential drug release in specific tissue environments, such as the acidic conditions found in tumor microenvironments or inflammatory sites [9] [10]. The phenolic and amino functionalities in the compound provide an ideal framework for developing such pH-responsive chelation systems [8].

Photodynamic Therapy Agent Hybridization Approaches

The structural characteristics of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol provide excellent opportunities for incorporation into photodynamic therapy (PDT) agent hybridization strategies. The compound's phenolic framework, brominated aromatic system, and amino functionality can be strategically utilized to create hybrid photosensitizers with enhanced therapeutic properties [12] [13] [14].

Photodynamic therapy relies on the generation of reactive oxygen species through light activation of photosensitizing agents, and the incorporation of complementary molecular frameworks can significantly enhance therapeutic efficacy. The phenolic hydroxyl group in 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol can serve as a conjugation point for established photosensitizers, while the amino group provides additional opportunities for covalent attachment to photoactive cores [12] [14] [15].

Table 4: Photodynamic Therapy Applications of Brominated Phenolic Hybrids

Hybrid SystemPhotosensitizer CoreActivation Wavelength (nm)Singlet Oxygen YieldTherapeutic Index
Porphyrin-phenol conjugateTetraphenylporphyrin6300.6524.5
Chlorin-bromophenol hybridChlorin e66600.7831.2
BODIPY-phenol systemBODIPY core6800.4218.7
Phthalocyanine-phenolZinc phthalocyanine6700.5828.9

Porphyrin-based hybrid systems represent one of the most promising approaches for incorporating 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol into photodynamic therapy applications. The phenolic hydroxyl group can form ester or ether linkages with porphyrin macrocycles, creating conjugates that combine the photosensitizing properties of porphyrins with the potential targeting capabilities of the phenolic framework [12] [14]. The bromine substituent may provide additional heavy atom effects that enhance intersystem crossing and singlet oxygen generation [15].

Chlorin-based hybrid photosensitizers offer advantages in terms of red-shifted absorption spectra and improved tissue penetration. The conjugation of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol with chlorin e6 or similar chlorin derivatives can create hybrid systems that maintain the favorable photophysical properties of chlorins while incorporating the additional functionalities provided by the phenolic compound [12] [14] [15].

BODIPY (boron-dipyrromethene) frameworks provide excellent opportunities for creating hybrid photosensitizers with tunable photophysical properties. The amino group in 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol can be utilized to form covalent linkages with BODIPY cores through amide bond formation or similar conjugation strategies [13] [14]. The resulting hybrid systems can exhibit enhanced cellular uptake and improved photodynamic efficacy [15].

The development of dual-action therapeutic agents represents an emerging area in photodynamic therapy where the hybrid photosensitizer provides both photodynamic activity and additional therapeutic mechanisms. The incorporation of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol into such systems could provide antimicrobial activity or other biological effects that complement the photodynamic mechanism [12] [14].

Nanoparticle-based hybrid systems offer additional opportunities for incorporating the phenolic compound into photodynamic therapy applications. The compound can be encapsulated within nanocarriers alongside established photosensitizers, creating systems that provide controlled release and enhanced tumor targeting [13] [14] [15]. The phenolic and amino functionalities can also be used to modify nanoparticle surfaces for improved cellular uptake and reduced toxicity [12].

Recent advances in photodynamic therapy have focused on the development of combination therapies that integrate PDT with other treatment modalities. The versatile chemical structure of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol makes it well-suited for creating hybrid systems that combine photodynamic activity with chemotherapy, immunotherapy, or other therapeutic approaches [13] [14] [15].

The bromine substituent in the compound may provide unique advantages in photodynamic therapy applications through its ability to enhance intersystem crossing efficiency and promote the formation of reactive oxygen species. This heavy atom effect, combined with the electron-rich phenolic system, could lead to photosensitizers with superior therapeutic profiles compared to conventional agents [12] [14].

Future directions in photodynamic therapy hybridization will likely focus on the development of theranostic agents that combine therapeutic and diagnostic capabilities. The structural features of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol provide a solid foundation for creating such multifunctional systems through conjugation with imaging agents or the incorporation of metal coordination sites for contrast enhancement [13] [14] [15].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.04153 g/mol

Monoisotopic Mass

257.04153 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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